![molecular formula C12H8N4O2S B254388 (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B254388.png)
(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione, also known as MPTT, is a heterocyclic compound with a unique structure. It has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. MPTT exhibits a range of biological activities, including anticancer, antifungal, and antibacterial properties.
作用机制
The mechanism of action of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves the inhibition of various enzymes and signaling pathways in cancer cells. (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the Akt/mTOR signaling pathway, which is involved in cell growth and survival. (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione induces oxidative stress and DNA damage in cancer cells, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione exhibits a range of biochemical and physiological effects in cancer cells. It induces the production of reactive oxygen species (ROS), which leads to oxidative stress and DNA damage. (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione also inhibits the activity of various enzymes involved in cell proliferation and survival. In addition, (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione disrupts the cell cycle and induces apoptosis in cancer cells.
实验室实验的优点和局限性
(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several advantages for lab experiments. It is relatively easy to synthesize and has a unique chemical structure that can be easily modified. (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione exhibits potent anticancer, antifungal, and antibacterial activity, making it a promising candidate for drug development. However, (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has some limitations for lab experiments, including its moderate yield of synthesis and potential toxicity in normal cells.
未来方向
There are several future directions for (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione research. One of the potential directions is the development of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione-based drugs for cancer treatment. The modification of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione chemical structure can enhance its potency and selectivity towards cancer cells. Another direction is the investigation of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione's mechanism of action in more detail. The identification of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione's molecular targets can provide insights into its biological activity and potential therapeutic applications. Moreover, the evaluation of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione's toxicity and pharmacokinetics in animal models can provide important information for its clinical development.
合成方法
The synthesis of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves the condensation reaction between 2-pyridinecarboxaldehyde and 2-mercapto-3-methyl-1,2,4-triazine-5(2H)-one in the presence of acetic acid. The reaction occurs under reflux conditions for several hours, and the product is obtained in a moderate yield. The chemical structure of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is confirmed by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学研究应用
(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits anticancer activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione induces apoptosis, inhibits cell proliferation, and disrupts the cell cycle in cancer cells. Moreover, (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has shown promising antifungal and antibacterial properties against various strains of fungi and bacteria.
属性
产品名称 |
(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
|---|---|
分子式 |
C12H8N4O2S |
分子量 |
272.28 g/mol |
IUPAC 名称 |
(2E)-6-methyl-2-(pyridin-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C12H8N4O2S/c1-7-10(17)14-12-16(15-7)11(18)9(19-12)6-8-4-2-3-5-13-8/h2-6H,1H3/b9-6+ |
InChI 键 |
QVNHJRIHIBXWBU-RMKNXTFCSA-N |
手性 SMILES |
CC1=NN2C(=O)/C(=C\C3=CC=CC=N3)/SC2=NC1=O |
SMILES |
CC1=NN2C(=O)C(=CC3=CC=CC=N3)SC2=NC1=O |
规范 SMILES |
CC1=NN2C(=O)C(=CC3=CC=CC=N3)SC2=NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)imino]methyl}benzoic acid](/img/structure/B254305.png)
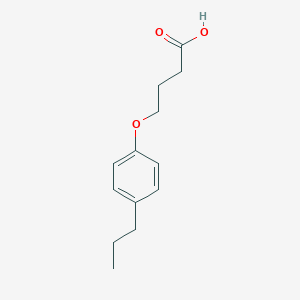
![2-[(2E)-2-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254316.png)
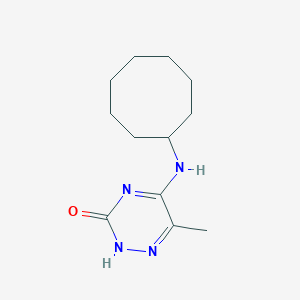
![6-methyl-5-[(2E)-2-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254318.png)
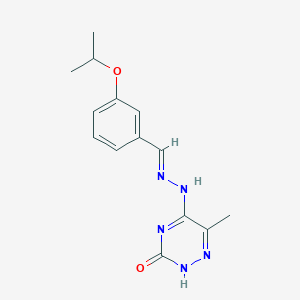

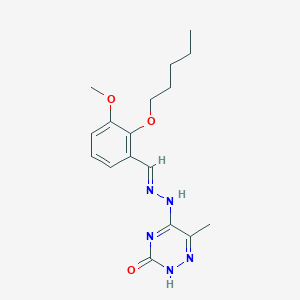
![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254323.png)

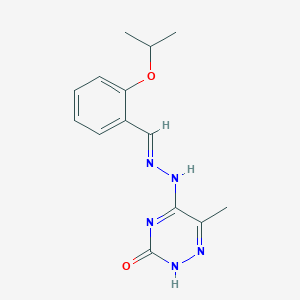
![Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B254329.png)
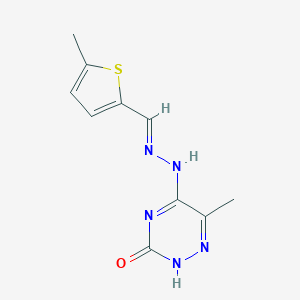
![3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B254334.png)